molecular formula C5F2O B14183589 1,5-Difluoropenta-1,4-diyn-3-one CAS No. 924705-75-9

1,5-Difluoropenta-1,4-diyn-3-one

Cat. No.: B14183589
CAS No.: 924705-75-9
M. Wt: 114.05 g/mol
InChI Key: PSOIFKJQZBHPGF-UHFFFAOYSA-N
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Description

1,5-Difluoropenta-1,4-diyn-3-one is a fluorinated organic compound with the molecular formula C(_5)H(_2)F(_2)O. It is characterized by the presence of two fluorine atoms and a conjugated diynone structure, which makes it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-difluoropenta-1,4-diyn-3-one typically involves the fluorination of penta-1,4-diyn-3-one. One common method is the reaction of penta-1,4-diyn-3-one with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

the principles of fluorination and organic synthesis would apply, with considerations for scalability and safety in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

1,5-Difluoropenta-1,4-diyn-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

1,5-Difluoropenta-1,4-diyn-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,5-difluoropenta-1,4-diyn-3-one involves its interaction with molecular targets through its fluorinated and conjugated structure. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity. The conjugated diynone structure allows for electron delocalization, which can affect the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Difluoropenta-1,4-diyn-3-one is unique due to its fluorinated structure, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

924705-75-9

Molecular Formula

C5F2O

Molecular Weight

114.05 g/mol

IUPAC Name

1,5-difluoropenta-1,4-diyn-3-one

InChI

InChI=1S/C5F2O/c6-3-1-5(8)2-4-7

InChI Key

PSOIFKJQZBHPGF-UHFFFAOYSA-N

Canonical SMILES

C(#CF)C(=O)C#CF

Origin of Product

United States

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